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Compound of Interest

Compound Name: 7-Hydroxy-DPAT hydrobromide

Cat. No.: B064236 Get Quote

Introduction

7-Hydroxy-DPAT (7-hydroxy-N,N-di-n-propyl-2-aminotetralin) hydrobromide is a synthetic

compound that functions as a potent and selective dopamine D3 receptor agonist.[1] Due to its

high affinity for the D3 receptor over other dopamine receptor subtypes, it is an invaluable

pharmacological tool for investigating the role of the D3 receptor in various physiological and

pathological processes, including motor control, cognition, reward, and substance abuse.[2][3]

[4] Stereotaxic infusion allows for the direct administration of 7-Hydroxy-DPAT into specific

brain nuclei, enabling researchers to elucidate the region-specific functions of D3 receptor

activation.

Mechanism of Action

7-Hydroxy-DPAT primarily acts on the dopamine D3 receptor, which is a G protein-coupled

receptor (GPCR) of the D2-like family. These receptors are typically coupled to inhibitory G

proteins (Gi/o).[5][6] Upon agonist binding, the D3 receptor activates the Gi/o pathway, leading

to a cascade of intracellular events including the inhibition of adenylyl cyclase, which reduces

intracellular cyclic AMP (cAMP) levels.[7] This signaling pathway also involves the modulation

of ion channels, such as the activation of G protein-coupled inwardly-rectifying potassium

(GIRK) channels and the inhibition of voltage-gated calcium channels, as well as the activation

of other signaling molecules like mitogen-activated protein kinase (MAPK).[7] At lower doses,

7-Hydroxy-DPAT is believed to act on presynaptic D3 autoreceptors, leading to a reduction in
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dopamine synthesis and release.[3][8] At higher concentrations, it can also activate

postsynaptic D2 and D3 receptors.[9][10]

Quantitative Data
Table 1: Compound Properties of 7-Hydroxy-DPAT Hydrobromide

Property Value

Full Chemical Name
(±)-7-Hydroxy-2-dipropylaminotetralin

hydrobromide

Molecular Formula C₁₆H₂₅NO · HBr

Molecular Weight 328.3 g/mol [7]

CAS Number 76135-30-3[11]

Purity ≥95-99% (HPLC)[7][11]

Solubility Soluble in DMSO[11]

Table 2: Dopamine Receptor Binding Affinity (Ki values in nM)

Receptor Subtype Ki (nM) Reference

Dopamine D3 ~0.78 - 1 [7][11]

Dopamine D2 ~10 - 61 [7][11]

Dopamine D4 ~650 [7][11]

Dopamine D1 ~5000 - 5300 [7][11]

Table 3: Example Stereotaxic Infusion Parameters for Rat Brain
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Parameter Nucleus Accumbens (NAc)
Ventral Tegmental Area
(VTA)

Target Coordinates (from

Bregma)

Core: AP: +1.5mm; ML:

±1.5mm; DV: -5.4mm (from

dura) Shell: AP: +1.4mm; ML:

±0.75mm; DV: -5.0mm (from

dura)[12]

AP: -4.8 to -5.2mm; ML: ±0.7

to ±1.3mm; DV: -8.2 to -8.4mm

(from skull)[13][14]

Example Dose
0.3 - 3.0 µg (total dose,

bilateral)[4]

10 µg (intracerebroventricular,

as a proxy)[15]

Vehicle

Artificial Cerebrospinal Fluid

(aCSF) or Saline with minimal

DMSO

Artificial Cerebrospinal Fluid

(aCSF) or Saline with minimal

DMSO

Infusion Volume 0.5 - 1.0 µL per hemisphere 0.5 - 1.0 µL per hemisphere

Infusion Rate 0.5 µL/min 0.5 µL/min

Cannula Dwell Time 2 - 5 minutes post-infusion 2 - 5 minutes post-infusion

Note: Coordinates and parameters should be optimized for the specific animal strain, age, and

weight. The provided values serve as a starting point based on published literature.
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Dopamine D3 receptor signaling pathway activated by 7-OH-DPAT.
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Phase 1: Preparation

Phase 2: Surgical Procedure

Phase 3: Infusion

Phase 4: Post-Operative Care & Analysis

Prepare 7-OH-DPAT Solution
(Vehicle: aCSF + min. DMSO)
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Stereotaxic Frame
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Expose Skull & Identify Bregma
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Lower Cannula to
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Suture Incision

Post-operative Analgesia
& Recovery Monitoring

Behavioral Testing or
Neurochemical Analysis

Histological Verification
of Cannula Placement

Click to download full resolution via product page

Experimental workflow for stereotaxic infusion of 7-OH-DPAT.
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Experimental Protocols
Protocol 1: Preparation of 7-Hydroxy-DPAT Hydrobromide for Intracranial Infusion

Materials:

7-Hydroxy-DPAT hydrobromide powder

Dimethyl sulfoxide (DMSO), sterile

Sterile 0.9% saline or artificial Cerebrospinal Fluid (aCSF)

Sterile microcentrifuge tubes

Vortex mixer

Syringe filters (0.22 µm)

Procedure:

Stock Solution Preparation: Due to its limited aqueous solubility, first prepare a concentrated

stock solution in 100% DMSO. For example, dissolve 10 mg of 7-Hydroxy-DPAT
hydrobromide in 1 mL of DMSO to create a 10 mg/mL stock.

Vortexing: Vortex the solution thoroughly until the powder is completely dissolved.

Working Solution Preparation: On the day of surgery, prepare the working infusion solution.

Dilute the DMSO stock solution with sterile saline or aCSF to the final desired concentration.

Important: The final concentration of DMSO in the infusate should be kept to a minimum

(ideally <5%, and absolutely <10%) to avoid neurotoxicity.

Example: To prepare a 1 µg/µL solution, dilute 10 µL of the 10 mg/mL stock into 990 µL of

sterile saline. This results in a final DMSO concentration of 1%.

Sterilization: Sterilize the final working solution by passing it through a 0.22 µm syringe filter

into a sterile tube. Keep the solution on ice until use.
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Protocol 2: Stereotaxic Cannula Implantation and Infusion in Rats

Audience: This protocol is intended for researchers trained in rodent stereotaxic surgery. All

procedures must be approved by the institution's Animal Care and Use Committee (IACUC).

Materials:

Anesthetized rat

Stereotaxic apparatus

Anesthesia machine (e.g., isoflurane)

Surgical tools (scalpel, forceps, hemostats, dental drill)

Guide cannula and dummy cannula (e.g., 26-gauge)

Internal infusion cannula (e.g., 33-gauge)

Polyethylene (PE) tubing

Infusion pump with microsyringes (e.g., 10 µL Hamilton syringe)

Dental cement and skull screws

Antiseptic solution and local anesthetic

Post-operative analgesics

Surgical Procedure:

Anesthesia and Preparation: Anesthetize the rat (e.g., 1.5-3% isoflurane) and administer pre-

operative analgesia. Place the animal in the stereotaxic frame, ensuring the head is level

between bregma and lambda.

Surgical Site: Shave the scalp, and sterilize the area with an antiseptic solution. Apply a local

anesthetic to the scalp.
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Incision and Skull Exposure: Make a midline incision to expose the skull. Clean and dry the

skull surface, identifying the bregma landmark.

Coordinate Targeting: Using the coordinates from Table 3 (or coordinates optimized for your

study), mark the target locations for cannula implantation on the skull.

Craniotomy: Drill small burr holes at the marked locations for the guide cannula and anchor

screws. Be careful not to damage the underlying dura mater.

Cannula Implantation: Lower the guide cannula to the predetermined dorsal-ventral (DV)

coordinate. Secure the cannula assembly to the skull using dental cement and anchor

screws.

Closure and Recovery: Insert a dummy cannula into the guide to keep it patent. Suture the

incision. Administer post-operative analgesia and allow the animal to recover for at least one

week before infusion experiments.

Infusion Procedure:

Habituation: Gently handle the animal for several days leading up to the infusion to minimize

stress.

Setup: On the day of the experiment, briefly restrain the animal. Remove the dummy cannula

and insert the internal infusion cannula, which should extend slightly beyond the tip of the

guide cannula to reach the target nucleus.

Connection: Connect the internal cannula to the microsyringe on the infusion pump via PE

tubing.

Infusion: Infuse the prepared 7-Hydroxy-DPAT solution at the desired volume and rate (e.g.,

0.5 µL/min).

Dwell Time: After the infusion is complete, leave the internal cannula in place for an

additional 2-5 minutes to allow for diffusion and to prevent backflow upon retraction.

Post-Infusion: Slowly withdraw the infusion cannula and replace the dummy cannula. Return

the animal to its home cage and proceed with behavioral or neurochemical analysis.
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Verification: At the conclusion of the study, perform histological analysis by infusing dye (e.g.,

methylene blue) to verify the accuracy of the cannula placement.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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